An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-2-yl)ethanamine
An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-2-yl)ethanamine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(1H-indol-2-yl)ethanamine, a significant but less-characterized isomer of the well-known neuromodulator tryptamine (2-(1H-indol-3-yl)ethanamine). Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the structural and electronic rationale behind the compound's expected properties, offering a comparative framework against its more studied isomers. While experimental data for 2-(1H-indol-2-yl)ethanamine is notably scarce in published literature, this guide synthesizes data from close structural analogs and foundational chemical principles to provide reasoned estimations. Furthermore, it equips researchers with detailed, field-proven experimental protocols to determine these properties, fostering a self-validating system for future investigations.
Introduction: The Significance of Isomeric Placement in Indoleamines
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of biologically active molecules.[1] The substitution pattern on this bicyclic aromatic heterocycle dramatically influences its interactions with biological targets. 2-(1H-indol-2-yl)ethanamine belongs to the family of indole ethylamines, which includes the extensively studied tryptamine (the 3-substituted isomer) and the 1-substituted isomer.[2]
The position of the ethylamine side chain dictates the electronic distribution, steric profile, and hydrogen bonding capabilities of the molecule. Unlike tryptamine, where the ethylamine group is at the C3 position—the site of highest electron density and nucleophilicity in the indole ring—the C2-substitution in our topic compound places this group adjacent to the pyrrolic nitrogen.[3] This seemingly minor positional shift has profound implications for its fundamental chemical nature, including its basicity (pKa), lipophilicity (logP), and solubility, which are critical determinants of its pharmacokinetic and pharmacodynamic profile in drug discovery.
This guide will first establish the foundational structure of 2-(1H-indol-2-yl)ethanamine and then proceed to a detailed, comparative exploration of its key physicochemical properties. Each section will present the theoretical underpinnings of the property, provide data from its isomers for context, and offer a detailed, actionable protocol for its experimental determination.
Molecular Structure and Foundational Properties
The identity of 2-(1H-indol-2-yl)ethanamine is defined by its molecular structure, from which fundamental properties are derived.
The key structural feature is the ethylamine moiety at the C2 position of the indole ring. This placement is less common in nature compared to the C3-substituted tryptamines.[1][6]
Diagram: Isomeric Comparison of Indole Ethylamines
Caption: Isomeric positions of the ethylamine group on the indole ring.
Ionization Constant (pKa): A Tale of Two Nitrogens
The pKa value, or acid dissociation constant, is a critical parameter that governs a molecule's charge state at a given pH, profoundly impacting its solubility, permeability, and receptor interactions. For 2-(1H-indol-2-yl)ethanamine, there are two nitrogen atoms to consider: the primary amine of the ethylamine side chain and the nitrogen within the indole ring.
Causality and Field Insights
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The Aliphatic Amine (Side Chain): The primary amine is expected to be the more basic of the two nitrogens. Its pKa will be influenced by the electron-donating nature of the indole ring. In tryptamine, the C3-indole acts as a weak electron-donating group, resulting in a pKa for the amine around 10. For 2-(1H-indol-2-yl)ethanamine, the electronic effect from the C2 position will be different. The C2 position is less nucleophilic than C3, suggesting a potentially weaker electron-donating effect, which might result in a slightly lower pKa for the side-chain amine compared to tryptamine. For context, the pKa of 2-(2-methyl-1H-indol-3-yl)ethanamine's amine group is reported to be approximately 10.7, with the methyl group adding to the electron-donating character.[7]
-
The Indole Nitrogen (Ring): The indole nitrogen is significantly less basic. Its lone pair of electrons is part of the 10-π aromatic system, making them largely unavailable for protonation. The pKa of the indole proton itself (acting as an acid) is typically around 17. The basic pKa of the indole nitrogen is very low (estimated around -2 to -4), meaning it is only protonated under strongly acidic conditions.[3] The position of the ethylamine substituent is unlikely to alter this fundamental characteristic dramatically.
Comparative Data of Isomers and Analogs
| Compound | pKa (Amine) | Source |
| 2-(1H-indol-1-yl)ethanamine | ~9.90 (Predicted) | [8] |
| 2-(1H-indol-2-yl)ethanamine | Est. 9.8 - 10.2 | (Estimated) |
| 2-(1H-indol-3-yl)ethanamine (Tryptamine) | ~10.1 - 10.3 | (Typical literature values) |
| 2-(2-Methyl-1H-indol-3-yl)ethanamine | ~10.7 | [7] |
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination, relying on the measurement of pH as a function of added titrant.[2]
Methodology:
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Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of 2-(1H-indol-2-yl)ethanamine hydrochloride and dissolve in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is low.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.02 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the halfway point to the equivalence point of the titration curve. For more accuracy, use derivative plots (first or second derivative) to precisely locate the equivalence point(s). Specialized software can perform Henderson-Hasselbalch or Gran plot analysis for more robust pKa calculation.
Diagram: pKa Determination Workflow
Caption: Workflow for experimental pKa determination.
Lipophilicity (logP/logD): Predicting Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like our amine, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant.
Causality and Field Insights
The indole ring is moderately lipophilic, while the primary amine is hydrophilic, especially in its protonated form. The overall logP will be a balance of these features.
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Positional Influence: The relative exposure of the hydrophilic amine and the lipophilic indole surface will influence logP. In tryptamine (C3), the ethylamine side chain is relatively unhindered. At the C2 position, it is adjacent to the indole nitrogen. This proximity could potentially allow for intramolecular hydrogen bonding between the side-chain amine and the N-H of the indole ring, which could slightly increase its lipophilicity by reducing the number of hydrogen bond donors available for solvation by water.
-
logD at Physiological pH: Since the pKa of the amine is expected to be around 10, it will be predominantly protonated and positively charged at pH 7.4. This ionization dramatically increases its aqueous solubility and lowers the distribution coefficient. Therefore, logD₇.₄ will be significantly lower than the logP of the neutral molecule.
Comparative Data of Isomers
| Compound | logP (Calculated/Experimental) | Source |
| 2-(1H-indol-1-yl)ethanamine | 1.7 (XLogP3) | [9] |
| 2-(1H-indol-2-yl)ethanamine | 1.5 (XLogP3) | [4] |
| 2-(1H-indol-3-yl)ethanamine (Tryptamine) | 1.55 (Experimental) | [2] |
The calculated logP values for the 2- and 3-isomers are very similar, suggesting that experimental determination is necessary to discern any subtle differences.
Experimental Protocol: Shake-Flask Method (OECD 107)
The shake-flask method is the gold standard for logP determination due to its direct measurement of partitioning.[7]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 phosphate buffer for logD) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of 2-(1H-indol-2-yl)ethanamine in the aqueous phase. The concentration should be below the solubility limit and allow for accurate quantification.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the n-octanol-saturated aqueous phase containing the analyte with a known volume of the water-saturated n-octanol.
-
Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the analyte in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.
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Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a fundamental property that affects drug dissolution and absorption. Poor solubility is a major hurdle in drug development.[10]
Causality and Field Insights
The solubility of 2-(1H-indol-2-yl)ethanamine will be governed by a trade-off between the energy required to break its crystal lattice and the energy released upon solvation.
-
pH-Dependence: As a basic compound, its solubility will be highly pH-dependent. In acidic solutions (pH < pKa), the amine will be protonated, forming a salt that is significantly more soluble in water than the free base.
-
Intermolecular Forces: The ability to form hydrogen bonds with water via both the N-H of the indole and the -NH₂ of the side chain will promote solubility. However, the lipophilic indole core will detract from it. The melting point can serve as a rough indicator of crystal lattice energy; a higher melting point often correlates with lower solubility for structurally related compounds. Data for related compounds like 2-(2-phenyl-1H-indol-3-yl)-ethylamine (m.p. 69-72 °C) and tryptamine (m.p. 118 °C) show a wide range.[2][11] Without an experimental value for the 2-isomer, prediction is difficult.
Experimental Protocol: Thermodynamic Solubility Assay
Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution and is considered the most relevant value for drug development.[12]
Methodology:
-
Sample Preparation: Add an excess of solid 2-(1H-indol-2-yl)ethanamine to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: Seal the vials and agitate them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[12]
-
Sample Processing: After incubation, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples.
-
Filtration: Carefully filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.
-
Reporting: The resulting concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.
Melting and Boiling Point: Indicators of Intermolecular Forces
Melting and boiling points provide insight into the strength of the intermolecular forces holding the molecules together in the solid and liquid states, respectively.
Causality and Field Insights
-
Hydrogen Bonding: The primary amine and the indole N-H are both capable of acting as hydrogen bond donors and acceptors. The ability to form a strong, ordered hydrogen-bonding network in the crystal lattice will lead to a higher melting point. The specific crystal packing adopted by the 2-isomer will be the ultimate determinant.
-
Isomeric Comparison: Tryptamine has a melting point of ~118 °C.[2] Its 1-isomer is reported to melt at 125-126 °C.[8] The 2-methyl analog of tryptamine melts significantly higher at 165-167 °C, showing the impact of even small structural changes.[7] It is reasonable to expect the melting point of 2-(1H-indol-2-yl)ethanamine to fall within this general range (100-170 °C), but experimental verification is essential.
-
Boiling Point: Due to its relatively high molecular weight and strong hydrogen bonding, the boiling point is expected to be high and would likely require vacuum distillation to avoid decomposition.
Comparative Data of Isomers and Analogs
| Compound | Melting Point (°C) | Boiling Point (°C) | Source |
| 2-(1H-indol-1-yl)ethanamine | 125-126 | 125-126 (0.75 Torr) | [8] |
| 2-(1H-indol-2-yl)ethanamine | Not Available | Not Available | |
| 2-(1H-indol-3-yl)ethanamine (Tryptamine) | 118 | 137 (0.15 mmHg) | [2] |
| 2-(2-Methyl-1H-indol-3-yl)ethanamine | 165-167 | 353 (760 mmHg) | [7][13] |
Conclusion and Future Directions
2-(1H-indol-2-yl)ethanamine presents a compelling case study in the importance of isomeric substitution on the physicochemical properties of bioactive scaffolds. While its calculated lipophilicity is similar to its well-known C3-isomer, tryptamine, the altered electronic environment and steric profile at the C2 position are predicted to subtly influence its basicity and intermolecular interactions. This guide has established a theoretical framework for these properties and provided robust, validated protocols for their experimental determination.
The significant gap in the experimental data for 2-(1H-indol-2-yl)ethanamine highlights an opportunity for foundational research. The generation of reliable experimental values for its pKa, logD, solubility, and melting point is a critical first step for any future drug discovery program involving this scaffold. Such data will not only characterize this specific molecule but also enrich our broader understanding of structure-property relationships across the diverse and pharmacologically vital family of indoles.
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